molecular formula C13H18N2 B171824 (S)-5-Benzyl-5-azaspiro[2.4]heptan-7-amine CAS No. 144282-35-9

(S)-5-Benzyl-5-azaspiro[2.4]heptan-7-amine

Katalognummer B171824
CAS-Nummer: 144282-35-9
Molekulargewicht: 202.3 g/mol
InChI-Schlüssel: PGEGEJNTABPWJH-GFCCVEGCSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, based on ®-N-methyl-N-(5-azaspiro[2.4]heptan-7-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine as a core scaffold, a JAK1 selective inhibitor was identified . The structural design was based on the combination of tofacitinib’s 7-deazapurine and 5-azaspiro[2.4]heptan-7-amine .


Chemical Reactions Analysis

Amines, including spirocyclic amines, can undergo a variety of reactions. They can be alkylated by reaction with a primary alkyl halide . Alkylations of primary and secondary amines are difficult to control and often give mixtures of products .

Wissenschaftliche Forschungsanwendungen

Design and Synthesis of Selective Inhibitors

One significant application of (S)-5-Benzyl-5-azaspiro[2.4]heptan-7-amine is in the design and synthesis of selective inhibitors for specific targets. For instance, a study by Chough et al. (2018) utilized a related compound, (R)-N-methyl-N-(5-azaspiro[2.4]heptan-7-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine, as a core scaffold to identify a selective inhibitor for JAK1, an important target in autoimmune diseases. This research demonstrated the compound's potential as a lead for further optimization in drug development (Chough et al., 2018).

Drug Discovery and Synthesis of Azaspirocycles

Another critical area is the diversity-oriented synthesis of azaspirocycles, which are valuable scaffolds in drug discovery. Wipf et al. (2004) reported the synthesis of various heterocyclic 5-azaspiro[2.4]heptanes, including derivatives similar to (S)-5-Benzyl-5-azaspiro[2.4]heptan-7-amine. These compounds serve as important frameworks in chemistry-driven drug discovery, highlighting their versatility and utility in synthesizing novel compounds (Wipf et al., 2004).

Development of Antibacterial Agents

The structure of (S)-5-Benzyl-5-azaspiro[2.4]heptan-7-amine and its derivatives has been explored in the development of antibacterial agents. A study by Kimura et al. (1994) synthesized a series of chiral quinolones incorporating the 5-azaspiro[2.4]heptan-5-yl moiety. These compounds exhibited potent activity against various bacteria, indicating the potential of this scaffold in creating effective antibacterial drugs (Kimura et al., 1994).

Synthesis of Functionalized Amino Acids

The compound and its related structures have also been used in synthesizing functionalized amino acids. Stamm et al. (2003) explored the synthesis of chiral heterospirocyclic 2H-azirin-3-amines, which are structurally related to (S)-5-Benzyl-5-azaspiro[2.4]heptan-7-amine. These compounds have been utilized in peptide synthesis, showing the applicability of such structures in developing novel amino acid derivatives (Stamm et al., 2003).

Safety And Hazards

The safety data sheet for a similar compound, “5-Azaspiro[2.4]heptan-7-amine”, suggests that it should be handled in a well-ventilated place, and contact with skin and eyes should be avoided . It also suggests that the chemical should be stored in a dry, cool, and well-ventilated place .

Eigenschaften

IUPAC Name

(7S)-5-benzyl-5-azaspiro[2.4]heptan-7-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2/c14-12-9-15(10-13(12)6-7-13)8-11-4-2-1-3-5-11/h1-5,12H,6-10,14H2/t12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGEGEJNTABPWJH-GFCCVEGCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC12CN(CC2N)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC12CN(C[C@H]2N)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-5-Benzyl-5-azaspiro[2.4]heptan-7-amine

Synthesis routes and methods I

Procedure details

Name
COCCO[Al+]OCCOC
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

To a solution of (7Z)-5-(phenylmethyl)-5-azaspiro[2.4]heptane-4,7-dione 7-(O-methyloxime) (assumed 3.1553 g, 12.92 mmol) in THF (130 mL) was added lithium aluminum hydride (1.58 g, 41.63 mmol). The mixture was heated at 65° C. and stirred for 3 h. The mixture was then cooled to 0° C., and Na2SO4.10H2O was added. The mixture was stirred overnight, and then 1 N aq. NaOH (6 mL) was added. The mixture was vigorously stirred for 30 min, and then extracted with DCM (3×50 mL). The combined organic phase was dried over anhydrous MgSO4, filtered, and concentrated in vacuo to provide racemic crude 5-(phenylmethyl)-5-azaspiro[2.4]heptan-7-amine (2.5355 g, 97% for 2 steps) as a light yellow oil. LCMS: (M+H)+: 203.1.
Quantity
3.1553 g
Type
reactant
Reaction Step One
Quantity
1.58 g
Type
reactant
Reaction Step One
Name
Quantity
130 mL
Type
solvent
Reaction Step One
[Compound]
Name
Na2SO4.10H2O
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
6 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

In 80 ml of dry tetrahydrofuran was dissolved 490 mg of compound 5 followed by addition of 500 mg of lithium aluminum hydride and the mixture was refluxed for 8 hours. Then, at room temperature, 0.5 ml of water, 0.5 ml of 15% aqueous sodium hydroxide and 1.5 ml of water were added thereto in the order mentioned and the insolubles were filtered off. The filtrate was concentrated under reduced pressure to give 7-amino-5-benzyl-5-azaspiro[2.4]heptane (compound 6). This product was dissolved as it was, i.e., without purification, in 20 ml of ethanol and after addition of 10% palladium-on-carbon, catalytic hydrogenation was carried out at 4.5 kg/cm2 and 50° C. After 6 hours of reaction, the catalyst was filtered off and the filtrate was concentrated under reduced pressure at a temperature not higher than room temperature. The above procedure gave title compound 7 as a crude product. This compound 7 was used, without purification, in various reactions.
Quantity
500 mg
Type
reactant
Reaction Step One
Name
Quantity
0.5 mL
Type
reactant
Reaction Step Two
Quantity
0.5 mL
Type
reactant
Reaction Step Two
Name
Quantity
1.5 mL
Type
reactant
Reaction Step Two
Quantity
490 mg
Type
reactant
Reaction Step Three
Quantity
80 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-5-Benzyl-5-azaspiro[2.4]heptan-7-amine
Reactant of Route 2
(S)-5-Benzyl-5-azaspiro[2.4]heptan-7-amine
Reactant of Route 3
(S)-5-Benzyl-5-azaspiro[2.4]heptan-7-amine
Reactant of Route 4
(S)-5-Benzyl-5-azaspiro[2.4]heptan-7-amine
Reactant of Route 5
(S)-5-Benzyl-5-azaspiro[2.4]heptan-7-amine
Reactant of Route 6
(S)-5-Benzyl-5-azaspiro[2.4]heptan-7-amine

Citations

For This Compound
1
Citations
L Zhai, S Yang, Y Lai, D Meng, Q Tian, Z Guan… - International journal of …, 2019 - Elsevier
Aminotransferases are widely employed as biocatalysts for the asymmetric synthesis of biologically active pharmaceuticals. Transaminase BpTA from Bacillus pumilus W3 can accept a …
Number of citations: 8 www.sciencedirect.com

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.